BenchChemオンラインストアへようこそ!

N-Butyl-3,4-dichloroaniline

Medicinal Chemistry Process Chemistry Patent Intermediates

N-Butyl-3,4-dichloroaniline (C10H13Cl2N, MW 218.12 g/mol) is a secondary aniline derivative bearing chlorine atoms at the 3- and 4-positions and an n-butyl substituent on the amino nitrogen. The compound is produced via reductive amination of 3,4-dichloroaniline with butyraldehyde, affording a reported isolated yield of 57% under patent-defined conditions.

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
Cat. No. B8616084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3,4-dichloroaniline
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H13Cl2N/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3
InChIKeyQPBGVICDOBKDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3,4-dichloroaniline for Specialty Chemical Sourcing: Core Identity and Procurement Baseline


N-Butyl-3,4-dichloroaniline (C10H13Cl2N, MW 218.12 g/mol) is a secondary aniline derivative bearing chlorine atoms at the 3- and 4-positions and an n-butyl substituent on the amino nitrogen . The compound is produced via reductive amination of 3,4-dichloroaniline with butyraldehyde, affording a reported isolated yield of 57% under patent-defined conditions [1]. It functions as a synthetic intermediate in the preparation of Bcl-2 family antiapoptotic protein inhibitors disclosed in US 9,346,795 B2 and is also cited as a precursor for azo dyes [1]. These dual application domains differentiate it from the parent 3,4-dichloroaniline, which is predominantly a commodity herbicide intermediate, and from N-methyl- or N,N-diethyl analogs that lack the butyl chain length specifically required in the patented medicinal chemistry route.

Why N-Butyl-3,4-dichloroaniline Cannot Be Replaced by Off-the-Shelf 3,4-Dichloroaniline Derivatives in Critical Syntheses


In-class compounds such as 3,4-dichloroaniline, N-methyl-3,4-dichloroaniline, and N,N-diethyl-3,4-dichloroaniline share the same aromatic halogenation pattern but differ fundamentally in N-alkyl chain length and steric bulk . In the Bcl-2 inhibitor patent US 9,346,795 B2, the n-butyl substituent is a non-negotiable structural feature that governs downstream coupling chemistry and pharmacophore presentation; the synthetic scheme explicitly calls for N-butyl-3,4-dichloroaniline as the intermediate, and substituting a shorter or branched alkyl variant would alter the reaction trajectory and final molecular topology [1]. For dye applications, the n-butyl group modulates the solubility, aggregation behavior, and electronic properties of the resulting azo chromophore in ways that methyl or ethyl chains cannot replicate . Simply interchanging an in-class analog risks synthetic failure, off-specification coloristic performance, or patent non-compliance in regulated pharmaceutical intermediate supply chains.

N-Butyl-3,4-dichloroaniline Differential Evidence: Head-to-Head Data for Scientific and Procurement Decision-Making


Synthetic Utility in Bcl-2 Inhibitor Manufacturing: N-Butyl-3,4-dichloroaniline vs. N-Methyl and N-Ethyl Analogs in Patent-Defined Reductive Amination

In the synthetic route described in US 9,346,795 B2, N-butyl-3,4-dichloroaniline is generated by reductive amination of 3,4-dichloroaniline with butyraldehyde in 57% isolated yield [1]. The patent exemplifies the n-butyl variant specifically; no alternative N-alkyl chain lengths (methyl, ethyl, isopropyl) are reported in the same synthetic scheme for the Bcl-2 inhibitor series, establishing the n-butyl chain as the required substitution pattern for this medicinal chemistry program [1]. The N-methyl analog (3,4-dichloro-N-methylaniline, CAS 40750-59-2), described in separate literature as a potential serotonin reuptake inhibitor, has a boiling point of 150–152 °C at 15 mmHg and density of 1.3794 g/mL, whereas the n-butyl derivative is a higher-boiling, lower-density liquid with distinct handling and purification characteristics .

Medicinal Chemistry Process Chemistry Patent Intermediates

Spectroscopic Fingerprint: ¹H NMR Differentiation of N-Butyl-3,4-dichloroaniline from the Parent 3,4-Dichloroaniline and Related N-Alkyl Derivatives

The ¹H NMR spectrum of N-butyl-3,4-dichloroaniline (CDCl₃) exhibits diagnostic signals at δ 3.05 (t, J=7.0 Hz, 2H, N–CH₂–), 1.65–1.53 (m, 2H), 1.43 (qd, J=7.3, 15.0 Hz, 2H), and 0.98 (t, J=7.4 Hz, 3H, terminal CH₃), along with aromatic resonances at δ 7.17 (d, J=8.8 Hz), 6.65 (d, J=2.9 Hz), and 6.41 (dd, J=2.8, 8.7 Hz) [1]. Mass spectrometry confirms the molecular ion at m/z 218.1 [M+H]+. By contrast, the parent 3,4-dichloroaniline lacks the entire set of aliphatic resonances, while N-methyl-3,4-dichloroaniline would display a singlet for the N–CH₃ group rather than the butyl multiplet pattern . This spectral fingerprint provides unambiguous identity confirmation for incoming material, reducing the risk of mis-shipment of a closely related dichloroaniline analog.

Analytical Chemistry Quality Control Identity Verification

Aryl Acylamidase Substrate Specificity: 3′,4′-Dichlorobutyranilide (N-Butyryl-3,4-dichloroaniline) vs. 3′,4′-Dichloropropionanilide in Enzymatic Hydrolysis

The N-butyryl amide derivative of 3,4-dichloroaniline (3′,4′-dichlorobutyranilide) serves as a substrate for aryl acylamidase (EC 3.5.1.13), which hydrolyzes it to 3,4-dichloroaniline and butyrate. BRENDA enzyme data report that this butyranilide substrate is turned over with 37% of the activity observed for the shorter-chain analog 3′,4′-dichloropropionanilide [1]. This indicates that acylamidase accommodates the butyryl chain but with reduced catalytic efficiency relative to the propionyl chain, implying that N-butyl-3,4-dichloroaniline-derived amides may exhibit slower enzymatic clearance in biological systems compared to N-propionyl or N-acetyl derivatives.

Enzymology Metabolic Stability Arylamine Metabolism

Antimycobacterial Structure–Activity Landscape: N-Butyl Substitution on 2,4-Dichloroaniline Scaffold vs. Other N-Alkyl Groups

In a study of 2,4-dichloroaniline derivatives tested against Mycobacterium tuberculosis (MBC₄.₅) and HepG2 cells (IC₅₀), the N-butyl-substituted compound (IDR-0600849, BuNH–) displayed an MBC₄.₅ of 100 µM and HepG2 IC₅₀ of 59 ± 0.71 µM, while N-cyclopropyl, N-propargyl, N-cycloheptyl, and N-2-adamantyl analogs all showed MBC₄.₅ >200 µM [1]. Although the data are for the 2,4-dichloro isomer rather than the 3,4-dichloro target compound, they demonstrate that within the dichloroaniline chemotype, the N-butyl substituent is uniquely compatible with measurable antimycobacterial activity, whereas bulkier or conformationally constrained N-substituents abolish activity.

Antitubercular Agents Structure–Activity Relationship Cytotoxicity

CYP2E1 Inhibition Potency: 3,4-Dichloroaniline Core Activity as a Baseline for N-Alkylated Derivative Evaluation

The parent 3,4-dichloroaniline inhibits human cytochrome P450 2E1 with an IC₅₀ of 8.0 µM, a potency comparable to the clinical disulfiram metabolite DDTC and substantially greater than that of 2,6-dichloroaniline or 2,4,6-trichloroaniline [1]. N-alkylation with a butyl group is expected to modulate this CYP2E1 inhibitory activity through altered lipophilicity and steric effects. While direct IC₅₀ data for N-butyl-3,4-dichloroaniline are not reported, the 8.0 µM baseline establishes the core scaffold's intrinsic potency and provides a reference point for laboratories investigating how N-alkyl chain length tunes CYP inhibition profiles.

Drug Metabolism Cytochrome P450 Toxicology

High-Value Application Scenarios Where N-Butyl-3,4-dichloroaniline Delivers Irreplaceable Performance


GMP Intermediate Supply for Bcl-2 Inhibitor Clinical Manufacturing

Pharmaceutical manufacturers scaling the Bcl-2 inhibitor route disclosed in US 9,346,795 B2 must source N-butyl-3,4-dichloroaniline as the precise N-alkyl intermediate, because the downstream sulfonamide coupling and final deprotection sequence are predicated on the n-butyl chain geometry [1]. Substitution with N-methyl- or N-ethyl-3,4-dichloroaniline would generate a different sulfonamide scaffold, compromising both patent integrity and pharmacological properties. The patent-established synthetic protocol yields the title compound in 57% isolated yield, providing a benchmark for in-process control [1].

Specialty Azo Dye Development Requiring Tailored Hydrophobicity and Chromophore Properties

N-Butyl-3,4-dichloroaniline serves as a diazo component in azo dye synthesis, where the n-butyl substituent modulates the hydrophobicity, aggregation tendency, and bathochromic shift of the resulting dye relative to methyl or unsubstituted analogs . Dye chemists selecting this intermediate gain access to a distinct region of color space and textile affinity that cannot be replicated with shorter-chain N-alkyl anilines. The dichloro substitution pattern further enhances lightfastness and oxidative stability of the final dye product .

Metabolic Probe Design Leveraging Acylamidase Substrate Selectivity

The N-butyryl amide of 3,4-dichloroaniline (3′,4′-dichlorobutyranilide) exhibits 37% of the acylamidase hydrolysis rate of its propionyl counterpart, as documented in the BRENDA enzyme database [2]. This reduced susceptibility to enzymatic cleavage makes N-butyl-3,4-dichloroaniline an attractive starting point for designing metabolic probes or prodrugs where slower, more sustained release of 3,4-dichloroaniline is desired in biological assays.

Antimycobacterial Lead Optimization on the Dichloroaniline Scaffold

Structure–activity relationship data from the 2,4-dichloroaniline series demonstrate that only the N-butyl derivative retains measurable activity against M. tuberculosis (MBC₄.₅ = 100 µM), while all other N-substituents tested (cyclopropyl, propargyl, cycloheptyl, 2-adamantyl) lose activity entirely (MBC₄.₅ >200 µM) [3]. Medicinal chemists working on the 3,4-dichloroaniline scaffold can rationally prioritize the N-butyl analog for antitubercular screening, informed by this class-level SAR convergence.

Quote Request

Request a Quote for N-Butyl-3,4-dichloroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.